5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol is an organic compound with a pyridine ring structure. This compound is notable for its hydroxymethyl group at the 5-position, a methyl group at the 2-position, and a propyl group at the 4-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the alkylation of 2-methyl-4-propylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalytic systems, such as those involving metal catalysts, can be employed to facilitate the reaction and improve selectivity. The use of high-pressure reactors and optimized reaction conditions can further enhance the production scale and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Products include 5-formyl-2-methyl-4-propylpyridin-3-ol and 5-carboxy-2-methyl-4-propylpyridin-3-ol.
Reduction: Products include this compound and 5-methyl-2-methyl-4-propylpyridin-3-ol.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 5-position.
Scientific Research Applications
5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring instead of a pyridine ring.
2,5-Diformylfuran: Another derivative of furfural with two formyl groups.
5-Methylfurfural: A furan derivative with a methyl group at the 5-position.
Uniqueness
5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62178-39-6 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-propylpyridin-3-ol |
InChI |
InChI=1S/C10H15NO2/c1-3-4-9-8(6-12)5-11-7(2)10(9)13/h5,12-13H,3-4,6H2,1-2H3 |
InChI Key |
MACSYMBQRHUJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC=C1CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.